molecular formula C24H33N5O2 B2377577 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1171510-32-9

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No. B2377577
CAS RN: 1171510-32-9
M. Wt: 423.561
InChI Key: UOQCBZWADGJFKU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

  • The compound has been involved in the synthesis of new heterocyclic systems, showing potential in anti-inflammatory activities. Derivatives of this compound were synthesized using benzyl triethyl ammonium chloride, indicating its use in organic synthesis and potential pharmacological applications (Annapurna & Jalapathi, 2014).
  • It has been synthesized and characterized by various methods like NMR, ESI-MS, and X-ray diffraction. The study focused on its crystal structure and antitumor activities, demonstrating its application in medicinal chemistry and oncology research (Hu et al., 2018).

Pharmacological Evaluation

  • This compound has shown potential as a selective and potent antagonist in pharmacological studies. It was evaluated for its affinity in receptor binding profiles, indicating its relevance in neuroscience and drug development (Liao et al., 2000).
  • It has been part of a series studying the role of linkers for ligands of the serotonin receptor. This research contributes to the structure-activity relationship study of such compounds, highlighting its importance in neuropharmacology (Łażewska et al., 2019).

Biochemical Evaluation

  • Studies have explored its analogues for antiacetylcholinesterase activity, focusing on its potential as an inhibitor in biochemical pathways. This indicates its application in biochemistry, particularly in enzyme inhibition studies (Vidaluc et al., 1995).
  • Its derivatives have been evaluated for their effect on learning and memory reconstruction in mice, indicating its potential application in cognitive and neurological research (Zhang, 2012).

Molecular and Chemical Studies

  • It has been part of studies focusing on the synthesis of novel compounds with potential therapeutic applications, like antimitotic agents. This showcases its utility in synthetic chemistry and therapeutic research (Temple & Rener, 1992).
  • The compound has been used in the synthesis of derivatives with potential herbicidal activities, highlighting its application in agricultural chemistry (Luo et al., 2008).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQCBZWADGJFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

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